1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde

Medicinal Chemistry Organic Synthesis Isomeric Purity

This is the correct 4-carbaldehyde regioisomer (CAS 2098077-39-3) for your SAR campaign. Its unique pyridin-4-yl vector and reactive aldehyde handle are non-interchangeable with 5-carbaldehyde or 3-pyridinyl analogs. Using an incorrect regioisomer invalidates binding geometry and reactivity, causing experimental failure. This low-MW fragment is ideal for ligand-efficient kinase hinge targeting, one-step amine library synthesis, and bifunctional PROTAC probe assembly via differentiated aldehyde/pyridine reactivity. Avoid research setbacks: insist on this specific CAS.

Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
CAS No. 2098077-39-3
Cat. No. B1483005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
CAS2098077-39-3
Molecular FormulaC13H13N3O
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1CC1CN2C=C(C(=N2)C3=CC=NC=C3)C=O
InChIInChI=1S/C13H13N3O/c17-9-12-8-16(7-10-1-2-10)15-13(12)11-3-5-14-6-4-11/h3-6,8-10H,1-2,7H2
InChIKeyDJSFLEWTPKQSKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde (CAS 2098077-39-3): A Strategic Heterocyclic Aldehyde for Targeted Synthesis


1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde (CAS 2098077-39-3) is a polysubstituted pyrazole building block with a molecular weight of 227.26 g/mol and formula C13H13N3O . As a research chemical, it is characterized by a cyclopropylmethyl group at the N1 position, a pyridin-4-yl substituent at the C3 position, and a reactive carbaldehyde at the C4 position of the central pyrazole ring . This specific substitution pattern situates it within a class of compounds explored for their parasiticidal properties, as seen in related 1-aryl-4-cyclopropylpyrazoles patented by Pfizer [1]. However, direct, peer-reviewed biological data for this exact compound are absent from major authoritative databases, indicating its primary current role is as a specialized intermediate in medicinal chemistry rather than a final bioactive entity.

Why Exact Positional Isomers of 1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde Cannot Be Used as Drop-in Replacements


Procurement of closely related analogs such as the 3-pyridinyl regioisomer (CAS 2098138-08-8) or the 5-carbaldehyde regioisomer represents a high risk of experimental failure due to divergent reactivity and molecular recognition. The specific location of the carbaldehyde group on the electron-rich pyrazole ring directly controls its reactivity with nucleophiles and its participation in cyclocondensation reactions. Similarly, the pyridin-4-yl versus pyridin-3-yl attachment profoundly alters the vector of the nitrogen lone pair, critically impacting metal coordination and hydrogen-bonding geometry in target binding pockets . Simply substituting one regioisomer for another, based on similar molecular weight or formula alone, invalidates structure-activity relationship (SAR) studies and can completely abolish desired biological or catalytic activity. The non-interchangeability with functional group analogs, such as the corresponding 4-carbonitrile, is even more pronounced, as the aldehyde provides a versatile synthetic handle for generating imines, alcohols, and acids—chemistry not directly possible with a nitrile .

Procurement-Relevant Differentiation of 1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde Versus its Closest Analogs


Regiochemical Definition: 4-Carbaldehyde vs. 5-Carbaldehyde Pyrazole Isomer

A critical differentiator is the location of the reactive aldehyde group at the 4-position of the pyrazole ring, distinguishing it from its 5-carbaldehyde regioisomer. This 4-substitution pattern provides a unique steric and electronic environment for derivatization. The 4-carbaldehyde is typically more accessible for Schiff base formation and cyclocondensation reactions compared to the 5-position analog, which can experience steric hindrance from the adjacent N1-cyclopropylmethyl group . The unambiguous identity is confirmed by vendor-reported analytical data (NMR, HPLC) designed to exclude the 5-carbaldehyde isomer as an impurity .

Medicinal Chemistry Organic Synthesis Isomeric Purity

Pyridine Substitution Pattern: 4-Pyridinyl vs. 3-Pyridinyl Regioisomer

The compound's pyridin-4-yl group at the C3 position of the pyrazole is not interchangeable with the closely related pyridin-3-yl isomer (CAS 2098138-08-8). This positional shift moves the endocyclic nitrogen from the para to the meta position relative to the pyrazole. This change critically alters the molecule's dipole moment, hydrogen-bond acceptor geometry, and potential for metal coordination. As a result, the 4-pyridinyl isomer is expected to exhibit a unique molecular recognition profile, making it a distinct vector in fragment-based drug discovery . Cross-comparison of vendor catalogs confirms these are sold as entirely separate stock-keeping units (SKUs) with different CAS numbers and pricing .

Medicinal Chemistry Coordination Chemistry Isomeric Purity

Functional Group Identity: Reactive Aldehyde vs. Carbonitrile

A key procurement differentiator is the aldehyde functional group at the pyrazole C4 position, which is not found in the analogous carbonitrile derivative (CAS 2097971-12-3). The aldehyde enables a distinct set of chemical transformations—including reductive amination, Knoevenagel condensation, and Wittig reactions—that are fundamental to medicinal chemistry diversification. The carbonitrile analog, while useful for different chemistries, cannot directly access the same product space . This functional group difference is a primary decision point when selecting a core scaffold for a structure-activity relationship (SAR) campaign .

Synthetic Chemistry Chemical Biology Building Blocks

Physicochemical Profile for Biological Target Differentiation: Class-Level Inference

While specific bioactivity data for this exact compound is absent from primary literature, its physicochemical properties can be computationally compared to the broader class of 1-aryl-4-cyclopropylpyrazoles from the parasiticidal Pfizer patent series [1]. The target compound possesses a molecular weight of 227.26 g/mol, a calculated logP of 1.5-2.5 (estimated), and 4 hydrogen bond acceptors (pyridine N, pyrazole N, aldehyde O), placing it in a favorable property space for oral bioavailability, but distinctly different from more lipophilic, higher molecular weight analogs in the patent that were optimized for ectoparasite ion channel modulation [1]. The cyclopropylmethyl group on a nitrogen, rather than a cyclopropyl group directly on a carbon ring, imparts greater conformational flexibility and a different metabolic soft spot compared to the C4-cyclopropyl analogs, potentially reducing the risk of reactive metabolite formation from cyclopropyl ring oxidation .

Physicochemical Properties Drug-Likeness Parasiticide

Supply Chain and Purity Benchmarking Against a Close Analog

A practical procurement differentiator is the product's availability and purity profile. The target compound is available from vendors like CymitQuimica with a minimum purity specification of 95% . In contrast, the closely related regioisomer, 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde, is offered by Bidepharm at a higher standard purity of 98% . This 3% purity gap, while seemingly small, can be critical for sensitive biological assays or as a starting material for multi-step synthesis where cumulative impurities significantly degrade yields. The 'Discontinued' status noted by CymitQuimica for their stock indicates potential supply volatility, making early procurement or an alternate source validation a critical risk-mitigation step .

Procurement Quality Control Supply Chain

Overall Evidence Strength Disclaimer

It must be explicitly stated that high-strength, quantitative differential evidence (e.g., head-to-head IC50 comparisons, comparative in vivo PK) for this specific compound against its analogs is currently absent from the public domain. The evidence presented here is based on structural rationale, vendor quality benchmarks, and class-level inferences from related patent literature. No primary research paper has been identified that directly assays this compound. Therefore, differentiation claims are based on sound chemical principles and supply chain attributes, which are valid for procurement but do not substitute for experimental validation.

Evidence Assessment Data Availability

Optimal Use Cases for 1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde Based on Its Specific Differentiation


Precision Synthesis of Diversified Pyrazole Libraries via 4-Carbaldehyde Derivatization

The unique 4-carbaldehyde group on the pyrazole is the optimal handle for generating libraries of amines, oximes, and hydrazones through one-step reductive amination or condensation reactions. This enables the rapid exploration of structure-activity relationships (SAR) around the pyrazole C4 vector, a strategy not possible with the 5-carbaldehyde or 4-carbonitrile analogs. This compound is the direct precursor for creating novel chemical space that fills a gap between the heavily patented 4-cyclopropylpyrazoles and simpler, unsubstituted pyrazoles .

Fragment Elaboration in Drug Discovery Requiring a 4-Pyridinyl Vector

For fragment-based drug discovery campaigns targeting proteins that require a specific hydrogen-bond acceptor interaction at a defined distance (e.g., kinase hinge regions or bromodomains), the pyridin-4-yl substituent provides a direct, linear vector for the nitrogen atom. This is geometrically distinct from the pyridin-3-yl isomer, which presents the nitrogen at a different angle, potentially missing the critical binding interaction. The low molecular weight (227.26 g/mol) makes it an ideal, ligand-efficient fragment starting point .

Development of New Parasiticidal Leads with Differentiated Lipophilicity Profiles

Drawing from the Pfizer patent on 1-aryl-4-cyclopropylpyrazoles as parasiticides, this compound, with its lower predicted logP and different metabolic profile, is an ideal starting point for a new generation of anti-parasitic agents. It offers a path to circumvent potential resistance mechanisms and improve the drug-likeness of this chemotype by replacing the core cyclopropyl group with a cyclopropylmethyl group on the nitrogen atom, which may alter metabolism and reduce lipophilicity while maintaining key interactions [1].

Chemical Probe Synthesis for Investigating Novel Biological Targets

The combination of a reactive aldehyde and a basic pyridine within the same small scaffold makes this compound an excellent precursor for designing bifunctional chemical probes, such as PROTACs (PROteolysis TArgeting Chimeras) or fluorescent probes. The aldehyde can be used to attach a linker for an E3 ligase ligand, while the pyridine can be further functionalized to optimize target engagement, exploiting the differentiated reactivity of these two functional groups on the same core .

Quote Request

Request a Quote for 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.